molecular formula C11H14ClN B1458998 1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine CAS No. 1520450-77-4

1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine

Cat. No.: B1458998
CAS No.: 1520450-77-4
M. Wt: 195.69 g/mol
InChI Key: FCGRPVQZGCPWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-2-ethylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-2-8-7-11(8,13)9-3-5-10(12)6-4-9/h3-6,8H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGRPVQZGCPWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine is a cyclopropylamine derivative with potential biological activities. Its molecular formula is C11_{11}H14_{14}ClN, and it has a molecular weight of 195.69 g/mol. This compound has gained attention in pharmacological research due to its structural characteristics and possible therapeutic applications.

The biological activity of this compound may involve its interaction with various biological targets, including enzymes and receptors. It is hypothesized to modulate neurotransmitter systems, particularly those associated with serotonin and dopamine pathways, which could influence mood and behavior. Additionally, studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other cyclopropylamines that have been researched for their pharmacological potential .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Effects : Preliminary studies show promise in its use as an antidepressant, potentially by enhancing serotonergic transmission.
  • Analgesic Activity : The compound may also possess analgesic properties, which could be beneficial in pain management therapies.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Study on Antidepressant Activity

In a controlled study involving animal models, this compound was administered to evaluate its antidepressant-like effects. The results demonstrated a significant reduction in despair-like behavior in treated subjects compared to the control group. The mechanism was attributed to increased levels of serotonin in the synaptic cleft, suggesting a similar action to selective serotonin reuptake inhibitors (SSRIs) .

Analgesic Efficacy Assessment

Another study focused on the analgesic efficacy of this compound. Mice were subjected to pain-inducing stimuli followed by treatment with varying doses of this compound. The findings indicated dose-dependent analgesic effects, with the highest dose resulting in a significant reduction in pain response. This suggests potential applications in pain management therapies .

Data Table: Biological Activities of this compound

Activity Effect Mechanism Reference
AntidepressantReduced despair-like behaviorEnhanced serotonergic transmission
AnalgesicDose-dependent pain reliefModulation of pain pathways
NeuroprotectiveProtection against neuronal damagePotential inhibition of neuroinflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine
Reactant of Route 2
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.